molecular formula C15H18N2O3 B5657563 N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide

N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide

Cat. No. B5657563
M. Wt: 274.31 g/mol
InChI Key: CTFAGARUISLNNF-UHFFFAOYSA-N
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Description

N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide is a chemical compound belonging to the class of compounds known as acetamides, characterized by a specific functional group (acetamide) attached to a chromene backbone. The tert-butylamino group and the chromene ring suggest potential biological activity, leading to interest in its synthesis, structure, and properties for applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of compounds related to N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide typically involves multi-step organic reactions. For example, the ring cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate provides a method for one-pot synthesis of related compounds (Warshawsky et al., 1990). Another approach involves rhodium-catalysed hydroformylation as a key step in synthesizing functionalized acetamides (Dekeukeleire et al., 2010).

Molecular Structure Analysis

The molecular structure of related acetamides has been explored using various spectroscopic methods. For instance, microwave spectroscopy has been used to study the internal rotation and molecular structure of N-tert-butylacetamide, providing insights into the structural dynamics of similar molecules (Kannengießer et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide and its derivatives can include various organic transformations. For example, Ugi reactions have been employed to synthesize related compounds, showcasing the versatility and reactivity of the acetamide group in constructing complex molecules (Amirani Poor et al., 2018).

properties

IUPAC Name

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(18)16-13-12(17-15(2,3)4)10-7-5-6-8-11(10)20-14(13)19/h5-8,17H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFAGARUISLNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide

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